5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine
CAS No.:
Cat. No.: VC15822837
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3 |
|---|---|
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | 5-cyclopropyl-1,2,3,4-tetrahydropyrido[2,3-b][1,4]diazepine |
| Standard InChI | InChI=1S/C11H15N3/c1-3-10-11(13-6-1)14(9-4-5-9)8-2-7-12-10/h1,3,6,9,12H,2,4-5,7-8H2 |
| Standard InChI Key | GDNLDIQLWSVYTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C(N=CC=C2)N(C1)C3CC3 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s defining feature is its fused bicyclic system, which combines a pyridine ring with a diazepine ring. The pyridine component contributes aromaticity and potential hydrogen-bonding capabilities, while the diazepine moiety introduces conformational flexibility due to its seven-membered ring . The cyclopropyl group at position 5 introduces steric strain and electronic effects, which may influence both reactivity and interactions with biological targets.
Table 1: Molecular Properties
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is influenced by:
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Pyridine Nitrogen: Participates in acid-base reactions and coordination chemistry.
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Diazepine Amines: Secondary amines enable alkylation or acylation reactions.
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Cyclopropane Ring: Susceptible to ring-opening reactions under oxidative or acidic conditions, offering pathways for functionalization .
Applications in Pharmaceutical Research
Medicinal Chemistry Building Block
As cataloged by suppliers like Crysdot and Ambeed, this compound serves as a versatile intermediate for constructing combinatorial libraries . Its rigid yet flexible core mimics natural product scaffolds, making it valuable for targeting G-protein-coupled receptors (GPCRs) or kinases .
Table 2: Comparative Bioactivity of Diazepine Analogues
| Compound Class | Target | IC<sub>50</sub> (nM) | Source |
|---|---|---|---|
| Diazepinoindoles | Serotonin 5-HT<sub>2A</sub> | 12 ± 3 | Patent US6734301B2 |
| Pyridodiazepines | Aurora Kinase B | 45 ± 8 |
Future Directions and Research Gaps
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
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Target Identification: High-throughput screening campaigns are needed to map its interaction landscape.
Synthetic Optimization
Developing enantioselective routes to access stereoisomers could enhance its utility in asymmetric catalysis or chiral drug synthesis.
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